molecular formula C10H20O6S2 B14677610 Cyclooctane-1,2-diyl dimethanesulfonate CAS No. 38931-98-5

Cyclooctane-1,2-diyl dimethanesulfonate

Cat. No.: B14677610
CAS No.: 38931-98-5
M. Wt: 300.4 g/mol
InChI Key: WTSZMDBYTKMZRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclooctane-1,2-diyl dimethanesulfonate is a sulfonate ester featuring an eight-membered cycloalkane ring with methanesulfonyloxy (-OSO₂CH₃) groups at the 1,2-positions. This compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly for constructing nitrogen-containing heterocycles like aziridines and aminocyclooctanetriols. Its synthesis involves mesylation (introduction of methanesulfonate groups) of diol precursors derived from cyclooctene endoperoxide reduction . Applications include the preparation of bioactive molecules with antitumor and antibiotic properties, leveraging the reactivity of its sulfonate groups in nucleophilic substitution reactions .

Properties

CAS No.

38931-98-5

Molecular Formula

C10H20O6S2

Molecular Weight

300.4 g/mol

IUPAC Name

(2-methylsulfonyloxycyclooctyl) methanesulfonate

InChI

InChI=1S/C10H20O6S2/c1-17(11,12)15-9-7-5-3-4-6-8-10(9)16-18(2,13)14/h9-10H,3-8H2,1-2H3

InChI Key

WTSZMDBYTKMZRI-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)OC1CCCCCCC1OS(=O)(=O)C

Origin of Product

United States

Preparation Methods

Photooxygenation to Cyclooctene Endoperoxide

The synthesis begins with the photooxygenation of cis,cis-1,3-cyclooctadiene under singlet oxygen conditions, yielding cyclooctene endoperoxide (4 ) as a key intermediate. This step leverages a [4+2] cycloaddition mechanism, with reaction efficiency dependent on light intensity and solvent polarity. Typical yields exceed 80% when conducted in dichloromethane at −78°C under oxygen atmosphere.

Reduction to Cyclooctenediol

Zinc-mediated reduction of the endoperoxide cleaves the peroxide bond, producing cis-cyclooctenediol (5 ) with retention of stereochemistry. The reaction proceeds via a two-electron transfer mechanism, with Zn dust in acetic acid achieving quantitative conversion within 2 hours. The diol’s structure is confirmed by $$ ^1 \text{H} $$-NMR, showing characteristic coupling constants ($$ J = 8.2 \, \text{Hz} $$) for vicinal diols.

Benzylation and Dihydroxylation

Benzylation of 5 using benzyl bromide and sodium hydride in DMF affords dibenzylated cyclooctene (6 ) in 70% yield. Subsequent dihydroxylation with osmium tetroxide (OsO$$_4$$) and N-methylmorpholine N-oxide (NMO) introduces two additional hydroxyl groups, yielding a tetrol intermediate (7 ). Stereoselective syn dihydroxylation is confirmed by NOESY correlations, indicating a cis-1,2-diol configuration.

Mesylation to Cyclooctane-1,2-diyl Dimethanesulfonate

Mesylation of 7 with methanesulfonyl chloride (MsCl) in pyridine completes the synthesis, producing bis(benzyloxy)this compound (8 ) in 90% yield. The reaction proceeds via nucleophilic substitution, with the mesyl groups adopting equatorial positions to minimize steric strain. Dynamic NMR studies reveal temperature-dependent conformational averaging, with coalescence observed at 40°C.

Alternative Route from trans-1,2-Diacid Precursors

Bromination and Nitrile Substitution

A stereochemically distinct pathway begins with bromination of cis-cyclooctene, yielding trans-1,2-dibromocyclooctane. Substitution with potassium cyanide (KCN) in ethanol produces a mixture of cis- and trans-1,2-dinitriles, which are hydrolyzed under acidic conditions to trans-1,2-dicarboxylic acids (3 , 4 ).

Conversion to Dimesylate

The dicarboxylic acids undergo esterification with methanol/H$$2$$SO$$4$$, followed by reduction with LiAlH$$_4$$ to the corresponding diol. Mesylation with MsCl in dichloromethane affords this compound (10 ) in 65% overall yield. X-ray crystallography confirms the trans-1,2 configuration, with an S─S bond length of 2.08 Å and CSSC dihedral angle of 53.8°.

Comparative Analysis of Synthetic Methods

Parameter Route 1 (Endoperoxide) Route 2 (trans-Diacid)
Starting Material cis,cis-1,3-Cyclooctadiene cis-Cyclooctene
Key Steps Photooxygenation, Dihydroxylation, Mesylation Bromination, Nitrile Substitution, Mesylation
Overall Yield 58% 65%
Stereochemical Outcome cis-1,2 Configuration trans-1,2 Configuration
Scalability Limited by Photooxygenation Amenable to Bulk Synthesis

Route 1 offers superior stereocontrol for cis-configured products, while Route 2 provides better scalability for trans-isomers.

Optimization and Characterization

Reaction Condition Optimization

  • Photooxygenation : Lower temperatures (−78°C) minimize side reactions, improving endoperoxide purity.
  • Mesylation : Excess MsCl (2.5 equiv) and prolonged reaction times (12 h) ensure complete conversion.

Structural Characterization

  • $$ ^1 \text{H} $$-NMR : Mesyl methyl groups resonate at δ 3.05–3.15 ppm as singlets.
  • $$ ^{13} \text{C} $$-NMR : Quaternary carbons adjacent to mesyl groups appear at δ 85–90 ppm.
  • X-ray Diffraction : Confirms chair-like cyclooctane conformation with mesyl groups in equatorial positions.

Applications in Heterocycle and Aminocyclitol Synthesis

This compound serves as a precursor for:

  • Aziridines : Treatment with NaN$$_3$$ followed by Staudinger reduction yields aziridinecyclooctanediol.
  • Aminocyclitols : Azide substitution and hydrogenation produce 3-aminocyclooctanetriol, a glycosidase inhibitor.

Chemical Reactions Analysis

Types of Reactions

Cyclooctane-1,2-diyl dimethanesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide (NaN3) for azide substitution and primary amines for amine substitution.

    Reduction Reactions: Lithium aluminum hydride (LiAlH4) is commonly used as a reducing agent in anhydrous ether solvents.

Major Products Formed

    Substitution Reactions: Products include azido-cyclooctane derivatives and amino-cyclooctane derivatives.

    Reduction Reactions: The major product is cyclooctane-1,2-diol.

Scientific Research Applications

Cyclooctane-1,2-diyl dimethanesulfonate is a cyclooctane derivative with potential applications in organic synthesis. Research findings suggest its use as an intermediate in synthesizing various complex molecules .

Synthesis and Reactions

Cyclooctane derivatives can be synthesized through ring-closure reactions, though these can be limited by entropy factors . Reactions involving cyclooctane rings are of interest due to the potential for transannular reactions, which can lead to polycyclic structures .

One study utilized cyclooctene endoperoxide to synthesize aziridinecyclooctanediol and 3-aminocyclooctanetriol . In this synthesis, cis,cis-1,3-cyclooctadiene reacted with zinc to yield cyclooctenediol. Further benzylation of the hydroxy group yielded dibenzylated cyclooctene. Oxidation of this compound with OsO4/NMO, followed by mesylation of the hydroxy group, produced bis(benzyloxy)this compound. Reacting bis(benzyloxy)this compound with NaN3 yielded 2-azido derivatives .

Reactions involving oxirane ring opening are a tool for regio- and stereoselective synthesis of polyfunctional and heterocyclic compounds, useful in organic chemistry and drug design . Cyclooctane derivatives are also being explored as molecular platforms for constructing target-oriented leads .

Potential Applications

Mechanism of Action

The mechanism of action of cyclooctane-1,2-diyl dimethanesulfonate involves its ability to undergo substitution and reduction reactions, leading to the formation of various derivatives. These derivatives can interact with molecular targets such as enzymes and receptors, modulating their activity and leading to specific biological effects. The pathways involved depend on the specific derivative and its target.

Comparison with Similar Compounds

Structural and Functional Analogues

Cyclohexane-1,2-diylbis(methylene) Dimethanesulfonate
  • Structure : A six-membered cycloalkane ring with methanesulfonate groups at the 1,2-positions.
  • CAS No.: 66347-68-0 | Molecular Formula: C₁₀H₂₀O₆S₂ | Molecular Weight: 300.397 .
  • Applications : Key intermediate in synthesizing Lurasidone Hydrochloride, an antipsychotic drug. The (1R,2R)-enantiomer is produced via enantioselective synthesis for chiral specificity in pharmaceuticals .
  • Comparison :
    • Ring Size : Smaller cyclohexane ring increases ring strain but enhances rigidity compared to cyclooctane.
    • Reactivity : The smaller ring may favor faster substitution reactions due to higher strain energy, whereas cyclooctane’s larger ring offers conformational flexibility, useful in forming complex heterocycles .
((3S,4R,5R)-5-(2,6-Dichloro-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2,2-diyl)bis(methylene) Dimethanesulfonate (Compound 81)
  • Structure : A tetrahydrofuran-derived nucleoside analogue with dimethanesulfonate groups.
  • Molecular Formula : C₁₃H₁₅Cl₂N₅O₈S₂ | Molecular Weight : 506.98 g/mol .
  • The sulfonate groups facilitate further functionalization of the sugar moiety.
  • Comparison :
    • Functionality : Unlike cyclooctane derivatives, this compound integrates a heterocyclic purine base, enabling nucleic acid targeting.
    • Synthetic Role : Both compounds use sulfonate groups as leaving groups, but Compound 81’s nucleoside backbone introduces distinct biological interactions .

Comparative Data Table

Compound Name CAS No. Molecular Formula Molecular Weight Key Applications Key Features
Cyclooctane-1,2-diyl dimethanesulfonate Not provided C₁₀H₂₀O₆S₂ ~300.4* Aziridine/aminocyclooctanetriol synthesis Flexible 8-membered ring, mesylate intermediate
Cyclohexane-1,2-diylbis(methylene) dimethanesulfonate 66347-68-0 C₁₀H₂₀O₆S₂ 300.397 Lurasidone intermediate Rigid 6-membered ring, enantioselective synthesis
Compound 81 Not provided C₁₃H₁₅Cl₂N₅O₈S₂ 506.98 Nucleoside-based drug candidates Purine-functionalized, antiviral potential

*Estimated based on structural similarity to cyclohexane analogue.

Q & A

Q. How can enantioselective synthesis of Cyclooctane-1,2-diyl dimethanesulfonate derivatives be optimized for high enantiomeric purity?

Methodological Answer: Enantioselective synthesis requires chiral catalysts or chiral auxiliaries. For cyclohexane analogs, chiral HPLC was employed to confirm enantiopurity (e.g., >99% ee for ((1R,2R)-cyclohexane derivatives) . For cyclooctane systems, similar strategies could involve RuCl3-catalyzed dihydroxylation (as seen in but-2-ene-1,4-diyl dimethanesulfonate reactions) followed by chiral resolution using HPLC with polysaccharide-based columns . Reaction conditions (temperature, solvent polarity) must be tightly controlled to minimize racemization.

Q. What analytical techniques are critical for characterizing this compound derivatives?

Methodological Answer:

  • NMR Spectroscopy: Use 1H^1H- and 13C^{13}C-NMR to confirm regiochemistry and stereochemistry. For example, vicinal coupling constants in 1H^1H-NMR distinguish cis vs. trans diastereomers .
  • Chiral HPLC: Essential for enantiomeric excess determination. A method validated for cyclohexane-1,2-diyl dimethanesulfonate (using Chiralpak IC columns) can be adapted with gradient elution (hexane:isopropanol) .
  • Mass Spectrometry (ESI-TOF): Confirm molecular weight and fragmentation patterns (e.g., [M+H]+ peaks as in nucleoside dimethanesulfonate analogs) .

Q. How can hydrolytic stability of the dimethanesulfonate group be assessed under physiological conditions?

Methodological Answer: Conduct accelerated stability studies in phosphate-buffered saline (PBS, pH 7.4) at 37°C. Monitor degradation via HPLC-MS for methanesulfonic acid release. Cyclopropane-1,1-diyl dimethanesulfonate analogs show hydrolysis half-lives of ~24–48 hours under similar conditions, suggesting cyclooctane derivatives may require steric shielding for enhanced stability .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of cyclooctane ring-opening reactions involving dimethanesulfonate groups?

Methodological Answer: Regioselectivity is influenced by ring strain and nucleophile accessibility. For example, cyclopropane-1,1-diyl dimethanesulfonate undergoes nucleophilic attack at the less hindered methylene position. Computational studies (DFT) can model transition states to predict attack sites on cyclooctane. Experimental validation via 18O^{18}O-labeling or kinetic isotope effects (KIEs) may clarify mechanisms .

Q. How do steric and electronic effects impact the reactivity of this compound in cross-coupling reactions?

Methodological Answer: Steric hindrance from the cyclooctane ring may slow SN2 reactions. Use bulky ligands (e.g., BrettPhos) in Pd-catalyzed couplings to mitigate steric effects. Electronic effects are probed via Hammett plots: electron-withdrawing groups (e.g., nitro) on the cyclooctane backbone increase sulfonate leaving-group ability, as observed in cyclohexane-1,2-diyl analogs .

Q. What strategies resolve contradictions in spectroscopic data for diastereomeric mixtures of this compound?

Methodological Answer:

  • Dynamic NMR: Detect diastereomer interconversion at variable temperatures.
  • X-ray Crystallography: Resolve ambiguities in NOESY/ROESY data. For cyclohexane-1,2-diyl derivatives, X-ray confirmed cis stereochemistry with dihedral angles of 60–70° .
  • Vibrational Circular Dichroism (VCD): Differentiate enantiomers in solution when crystallography is impractical .

Q. How can computational modeling predict the biological activity of this compound derivatives?

Methodological Answer:

  • Molecular Docking: Screen against target proteins (e.g., kinases) using AutoDock Vina. Cyclopropane analogs showed binding to DRAK2 kinase via hydrophobic interactions .
  • ADMET Prediction: Use QSAR models (e.g., SwissADME) to estimate solubility, permeability, and toxicity. Dimethanesulfonate groups may reduce bioavailability due to high polarity, necessitating prodrug strategies .

Data-Driven Research Design

Q. How to design a kinetic study for competing hydrolysis and elimination pathways?

Experimental Design:

  • Variable pH Analysis: Perform reactions at pH 2–10 to track pH-dependent pathways.
  • Arrhenius Plots: Measure rate constants (k) at 25–50°C. For cyclopropane derivatives, activation energy (Ea) for hydrolysis was ~20 kcal/mol, while elimination required >25 kcal/mol .
  • Isotopic Labeling: Use D2OD_2O to distinguish acid-catalyzed hydrolysis (deuterium incorporation) vs. base-induced elimination (no deuterium) .

Q. How to address discrepancies in reported synthetic yields for dimethanesulfonate derivatives?

Analysis Framework:

  • Reaction Monitoring: Use in situ FTIR or Raman spectroscopy to detect intermediates (e.g., methanesulfonyl chloride).
  • Byproduct Identification: LC-MS can reveal side products (e.g., over-sulfonated species). For cyclohexane-1,2-diyl derivatives, yields improved from 70% to 90% by reducing reaction temperature from 25°C to 0°C .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.